molecular formula C22H27Cl2N3O B12386566 D3R/MOR antagonist 1

D3R/MOR antagonist 1

Cat. No.: B12386566
M. Wt: 420.4 g/mol
InChI Key: CNKXCQYEDYCLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of D3R/MOR antagonist 1 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of a primary pharmacophore with a secondary pharmacophore to generate compounds with high affinity for dopamine D3 receptors and mu-opioid receptors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

D3R/MOR antagonist 1 undergoes various chemical reactions, including:

Scientific Research Applications

D3R/MOR antagonist 1 has a wide range of scientific research applications:

Comparison with Similar Compounds

D3R/MOR antagonist 1 is unique due to its dual antagonistic activity at both dopamine D3 receptors and mu-opioid receptors. Similar compounds include:

This compound stands out due to its balanced activity at both receptor types, making it a promising candidate for the development of safer analgesics and treatments for substance use disorders.

Properties

Molecular Formula

C22H27Cl2N3O

Molecular Weight

420.4 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-4-[2-(4-pyridin-2-yloxan-4-yl)ethyl]piperazine

InChI

InChI=1S/C22H27Cl2N3O/c23-18-4-3-5-19(21(18)24)27-14-12-26(13-15-27)11-7-22(8-16-28-17-9-22)20-6-1-2-10-25-20/h1-6,10H,7-9,11-17H2

InChI Key

CNKXCQYEDYCLBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=N4

Origin of Product

United States

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